molecular formula C9H7N3O B064151 7-cyano-3,4-dihydroquinoxalin-2(1H)-one CAS No. 186666-78-4

7-cyano-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B064151
M. Wt: 173.17 g/mol
InChI Key: PWMVKMIOIWVMSW-UHFFFAOYSA-N
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Patent
US06552042B2

Procedure details

To a solution of 4-chloro-3-nitrobenzonitrile (18.3 g, 100 mmol) and glycine methyl ester-hydrochloride (12.3 g, 100 mmol) in EtOH (150 mL) was added NaHCO3 (25.2 g, 300 mmol), and the resulting mixture was refluxed for 16 hours. The mixture was filtered and the filtrate was concentrated. The resulting residue was partitioned in EtOAc and water. The organic layer was neutralized with 1N HCl to pH 7 and then washed with brine, dried over MgSO4, and concentrated to give a crude (25 g). A solution of the crude was hydrogenated in MeOH (500 mL) in the presence of 10% Pd on carbon (1.5 g) at room temperature for 6 hours. The mixture was filtered and the filtrate was concentrated to give more of the same product (19.5 g, 100%). 1H NMR (DMSO-d6) δ 10.50 (s, 1H), 7.15 (dd, J=8.1 Hz, J=1.8 Hz, 1H), 6.94 (d, J=1.6 Hz, 1H), 6.93 (s, 1H), 6.68 (d, J=8.4 Hz, 1H), 3.90 (d, J=1.1 Hz, 2H); MS(CI) m/z 191 (M+NH4).
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-])=O.Cl.C[O:15][C:16](=O)[CH2:17][NH2:18].C([O-])(O)=O.[Na+]>CCO.CO.[Pd]>[C:6]([C:5]1[CH:4]=[C:3]2[C:2]([NH:18][CH2:17][C:16](=[O:15])[NH:10]2)=[CH:9][CH:8]=1)#[N:7] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
18.3 g
Type
reactant
Smiles
ClC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
12.3 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
25.2 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned in EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude (25 g)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C2NCC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 112.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.